molecular formula C27H34N4O6 B11037760 Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11037760
M. Wt: 510.6 g/mol
InChI Key: DBHJTYOIUWPXPN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a piperazine ring, a tetrahydropyrimidine core, and a trimethoxyphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions

    Formation of the Tetrahydropyrimidine Core: This step often involves the cyclization of ethyl acetoacetate with urea under acidic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Piperazine Group: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a benzylpiperazine derivative reacts with the tetrahydropyrimidine intermediate.

    Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the trimethoxyphenyl group, which can be achieved through various methods such as Friedel-Crafts acylation or Suzuki coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or phenyl groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions (HCl or NaOH) are typically employed for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while hydrolysis would produce a carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which allows for interactions with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

    Chemical Biology: Researchers use it to probe the mechanisms of action of similar compounds and to develop new derivatives with enhanced activity.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and trimethoxyphenyl group are crucial for binding to these targets, which can modulate biological pathways and result in therapeutic effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other compounds that have similar structural features or biological activities:

    Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Lacks the trimethoxy groups, which may affect its biological activity.

    Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Substitution of the benzyl group with a methyl group can alter its pharmacokinetic properties.

    Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate: The absence of one methoxy group may influence its binding affinity and activity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its overall biological activity.

Biological Activity

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that suggests potential pharmacological properties. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a tetrahydropyrimidine core with a carboxylate group and various aromatic substituents. The presence of the piperazine and trimethoxyphenol moieties is particularly noteworthy as they may enhance the compound's interaction with biological targets.

Structural Features Description
Tetrahydropyrimidine CoreCentral structure providing stability and reactivity
Piperazine MoietyEnhances binding affinity to biological targets
Trimethoxyphenol GroupPotentially increases antioxidant activity

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities:

  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Anti-Cancer Properties : Similar tetrahydropyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation.
  • Anti-Diabetic Effects : Research suggests potential interactions with metabolic pathways that could lower blood glucose levels.

Case Studies and Research Findings

Several studies have been conducted on related compounds in the tetrahydropyrimidine class, revealing insights into their mechanisms of action:

  • A study highlighted the enzyme inhibition properties of tetrahydropyrimidines, indicating their potential as therapeutic agents against metabolic disorders .
  • Another investigation reported on the binding affinities of these compounds to specific receptors involved in cellular signaling pathways, suggesting a role in modulating physiological responses .

Comparative Analysis

To illustrate the biological activity of this compound compared to related compounds:

Compound Name Structural Features Biological Activity
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateTetrahydropyrimidine core with nitro substitutionAntioxidant properties
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateFluoro substitution enhancing reactivityAnti-cancer activity
Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateChlorinated aromatic ringEnzyme inhibition

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Recent advancements in green chemistry have led to more sustainable approaches using microwave synthesis and mechanochemistry techniques . These methods not only improve yield but also reduce environmental impact.

Synthesis Techniques Overview

Method Description
Microwave SynthesisRapid heating leading to efficient reactions
MechanochemistrySolid-state reactions minimizing solvent use
Green SolventsEnvironmentally friendly solvents enhancing reaction efficiency

Properties

Molecular Formula

C27H34N4O6

Molecular Weight

510.6 g/mol

IUPAC Name

ethyl 2-(4-benzylpiperazin-1-yl)-6-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H34N4O6/c1-5-37-26(33)22-23(19-15-20(34-2)24(36-4)21(16-19)35-3)28-27(29-25(22)32)31-13-11-30(12-14-31)17-18-9-7-6-8-10-18/h6-10,15-16,22-23H,5,11-14,17H2,1-4H3,(H,28,29,32)

InChI Key

DBHJTYOIUWPXPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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